1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one
CAS No.: 920163-39-9
Cat. No.: VC11885279
Molecular Formula: C27H25N7O
Molecular Weight: 463.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920163-39-9 |
|---|---|
| Molecular Formula | C27H25N7O |
| Molecular Weight | 463.5 g/mol |
| IUPAC Name | 1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-naphthalen-1-ylethanone |
| Standard InChI | InChI=1S/C27H25N7O/c35-24(17-22-11-6-10-21-9-4-5-12-23(21)22)32-13-15-33(16-14-32)26-25-27(29-19-28-26)34(31-30-25)18-20-7-2-1-3-8-20/h1-12,19H,13-18H2 |
| Standard InChI Key | HWSIIKWCDXXRKC-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)CC5=CC=CC6=CC=CC=C65 |
| Canonical SMILES | C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)CC5=CC=CC6=CC=CC=C65 |
Introduction
The compound 1-(4-{3-benzyl-3H- triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one is a complex organic molecule that incorporates several distinct structural elements, including a triazolo[4,5-d]pyrimidine core, a piperazine ring, and a naphthalene moiety. This compound is likely of interest in medicinal chemistry due to its potential biological activity, which can be influenced by the presence of these diverse functional groups.
Molecular Formula and Weight
While specific data for this exact compound is not readily available, we can estimate its molecular formula and weight based on its components:
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3-benzyl-3H-123triazolo[4,5-d]pyrimidin-7-yl: C11H9N5 (molecular weight approximately 227.22 g/mol) .
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Piperazine: C4H10N2.
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2-(naphthalen-1-yl)ethan-1-one: C12H10O.
Combining these components gives a molecular formula of approximately C27H29N7O and a molecular weight of around 463.55 g/mol.
Synthesis and Preparation
The synthesis of 1-(4-{3-benzyl-3H- triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one would typically involve several steps:
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Preparation of the Triazolo[4,5-d]pyrimidine Core: This might involve condensation reactions between appropriate precursors to form the triazolo[4,5-d]pyrimidine ring.
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Attachment of the Benzyl Group: Alkylation reactions could be used to introduce the benzyl group.
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Coupling with Piperazine: The triazolo[4,5-d]pyrimidine derivative would then be coupled with piperazine, possibly through a nucleophilic substitution reaction.
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Introduction of the Naphthalene Moiety: The final step would involve attaching the 2-(naphthalen-1-yl)ethan-1-one group, potentially via an amide coupling reaction.
Biological Activity and Potential Applications
Compounds with similar structural elements have been explored for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a triazolo[4,5-d]pyrimidine core and a naphthalene group could confer specific interactions with biological targets, such as enzymes or receptors.
Table 2: Synthesis Steps
| Step Number | Reaction Type | Reactants | Products |
|---|---|---|---|
| 1 | Condensation | Appropriate precursors for triazolo[4,5-d]pyrimidine | Triazolo[4,5-d]pyrimidine core |
| 2 | Alkylation | Triazolo[4,5-d]pyrimidine core, benzyl halide | 3-Benzyl-triazolo[4,5-d]pyrimidine |
| 3 | Nucleophilic Substitution | 3-Benzyl-triazolo[4,5-d]pyrimidine, piperazine | Piperazine-linked triazolo[4,5-d]pyrimidine |
| 4 | Amide Coupling | Piperazine-linked triazolo[4,5-d]pyrimidine, naphthalene derivative | Final compound |
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